molecular formula C17H13N5O3 B4483480 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

Cat. No.: B4483480
M. Wt: 335.32 g/mol
InChI Key: JGDVVBQQTBXDJD-UHFFFAOYSA-N
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Description

3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a complex organic compound belonging to the class of pyrazolopyridotriazines It is characterized by its unique molecular structure, which combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid typically involves the following steps:

  • Formation of the pyrazolo[5,1-c]pyridazine ring through a cyclization reaction of appropriate precursors under controlled conditions.

  • Introduction of the phenyl group through electrophilic aromatic substitution or Friedel-Crafts alkylation.

  • Formation of the triazine ring through condensation reactions.

  • Coupling of the triazine derivative with propanoic acid using peptide coupling reagents or esterification methods.

Industrial Production Methods: Industrial-scale production of this compound involves optimized reaction conditions to ensure high yield and purity. This may include:

  • Automated synthesis reactors to maintain precise temperature and pressure.

  • Use of catalytic agents to enhance reaction rates and selectivity.

  • Purification techniques like crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid undergoes several chemical reactions, including:

  • Oxidation: : Conversion to corresponding oxidized derivatives.

  • Reduction: : Formation of reduced products using common reducing agents.

  • Substitution: : Reacts with nucleophiles and electrophiles to form substitution products.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, peracids, or catalytic metal oxides at moderate temperatures.

  • Reduction: : Hydrogen gas, sodium borohydride, or lithium aluminum hydride under controlled conditions.

  • Substitution: : Alkyl halides, acyl halides, or amines in the presence of suitable solvents and bases.

Major Products Formed:

  • Oxidized derivatives with modified functional groups.

  • Reduced products with saturated bonds or altered heterocyclic rings.

  • Substituted compounds with new functional groups attached to the core structure.

Scientific Research Applications

Comprehensive Description: 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is utilized in various scientific research applications, including:

  • Chemistry: : As a building block for synthesizing novel heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Industry: : Used in the development of advanced materials, such as pharmaceuticals and agrochemicals.

Mechanism of Action

Mechanism and Pathways: The compound exerts its effects through multiple mechanisms:

  • Binding to Enzymes: : Inhibits enzyme activity by interacting with active sites.

  • Modulating Receptors: : Alters receptor function by binding to specific receptor sites.

  • Signal Transduction: : Influences cellular pathways by affecting key signaling molecules.

Comparison with Similar Compounds

  • 3-(5-oxo-2-phenylpyrido[2,3-d]pyrimidin-6-yl)propanoic acid

  • 3-(6-oxo-2,3-diphenylpyrazolo[4,3-c]pyrido[2,3-d]pyrimidin-7(6H)-yl)propanoic acid

  • 3-(2-phenylpyrazolo[4,3-d]pyrimidin-6-yl)propanoic acid

Each of these compounds shares some structural similarities but differs in their specific ring systems or functional groups, leading to varied properties and applications.

That’s a deep dive into 3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid. This unique molecule certainly offers a lot to explore!

Properties

IUPAC Name

3-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c23-14(24)7-9-21-8-6-13-15(17(21)25)19-20-16-12(10-18-22(13)16)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDVVBQQTBXDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Reactant of Route 2
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Reactant of Route 3
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Reactant of Route 4
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid

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